Eprenetapopt

Description

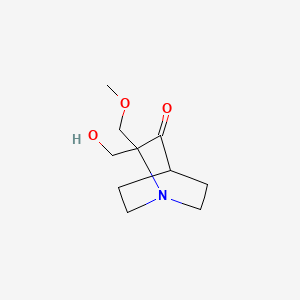

Structure

3D Structure

Propriétés

IUPAC Name |

2-(hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-14-7-10(6-12)9(13)8-2-4-11(10)5-3-8/h8,12H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBNULCRKBVAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(C(=O)C2CCN1CC2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401164013 | |

| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5291-32-7 | |

| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5291-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eprenetapopt [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eprenetapopt | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11684 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(Hydroxymethyl)-2-(methoxymethyl)-1-azabicyclo[2.2.2]octan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401164013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPRENETAPOPT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41TGB4080 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eprenetapopt mechanism of action in TP53-mutant cancers

An In-depth Technical Guide to the Mechanism of Action of Eprenetapopt in TP53-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the TP53 tumor suppressor gene are among the most common genetic alterations in human cancers, often correlating with poor prognosis and resistance to conventional therapies.[1][2] this compound (APR-246) is a first-in-class small molecule designed to reactivate mutant p53 protein, thereby restoring its tumor-suppressive functions.[3][4] This document provides a comprehensive overview of the molecular mechanism of this compound, summarizing key preclinical and clinical findings. It details the dual, interconnected pathways of its action: the direct refolding of mutant p53 and the induction of oxidative stress, leading to cancer cell death through apoptosis and ferroptosis.[5][6] Quantitative data from significant clinical trials are presented for comparative analysis, alongside descriptions of the experimental protocols employed. Visual diagrams of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

Core Mechanism of Action

This compound is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene (B1212753) quinuclidinone (MQ).[5][7][8] MQ is a Michael acceptor that exerts its anti-cancer effects through both p53-dependent and p53-independent mechanisms.[3][5]

p53-Dependent Pathway: Restoring Tumor Suppressor Function

The primary mechanism of this compound involves the direct targeting and reactivation of mutated p53 protein.[9]

-

Covalent Modification: MQ covalently binds to specific cysteine residues (including Cys124 and Cys277) within the core domain of the mutant p53 protein.[5][10] This binding to thiol groups induces a conformational change in the misfolded protein.

-

Protein Refolding: This modification leads to the thermodynamic stabilization of the p53 protein, shifting the equilibrium towards a functional, wild-type-like conformation.[7][8][10]

-

Reactivation of p53 Pathway: Once its proper structure is restored, p53's wild-type DNA-binding capacity is regained.[5] This leads to the transcriptional activation of p53 target genes, such as those involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, Noxa, Bax).[4][5] The ultimate result is the selective induction of programmed cell death in cancer cells harboring TP53 mutations.[4][11]

p53-Independent Pathway: Induction of Oxidative Stress and Ferroptosis

This compound also induces cancer cell death through mechanisms that are independent of p53 status, primarily by disrupting the cellular redox balance.[3][5]

-

Glutathione (B108866) (GSH) Depletion: MQ binds to and depletes the cellular antioxidant glutathione (GSH).[2][5][7] This compromises the cell's ability to neutralize reactive oxygen species (ROS).

-

Inhibition of Thioredoxin Reductase 1 (TrxR1): this compound inhibits the activity of thioredoxin reductase 1 (TrxR1), a key enzyme in maintaining cellular redox homeostasis.[5][8][12] This inhibition further contributes to a massive increase in intracellular ROS.[5]

-

Induction of Apoptosis and Ferroptosis: The accumulation of ROS leads to significant oxidative stress, triggering p53-independent apoptosis.[4] Furthermore, this oxidative damage, particularly lipid peroxidation, can induce ferroptosis, a distinct iron-dependent form of programmed cell death, making TP53-mutant cells preferentially sensitive.[5][10][13]

The active compound MQ can form reversible conjugates with GSH, which are then actively removed from the cell by the multidrug resistance‐associated protein 1 (MRP1) efflux pump.[1][2] Inhibition of MRP1 can trap MQ inside cancer cells, enhancing its therapeutic effect.[1]

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound

Caption: Dual mechanism of action of this compound in TP53-mutant cancer cells.

Representative Clinical Trial Workflow

Caption: Workflow of a Phase II clinical trial of this compound with azacitidine.

Quantitative Data from Clinical Trials

This compound has been extensively studied in clinical trials, particularly in combination with the hypomethylating agent azacitidine (AZA) for myeloid malignancies.

Table 1: Efficacy of this compound + Azacitidine in Phase II Studies for TP53-Mutant MDS & AML

| Study / Cohort | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) |

| US Phase Ib/II (NCT03072043) [7][14][15][16] | MDS/AML | 55 | 71% | 44% | 10.8 months |

| MDS Subgroup | 40 | 73% | 50% | 10.4 months[17] | |

| AML Subgroup | 11 | 64% | 36% | 10.8 months[17] | |

| GFM Phase II (NCT03588078) [18] | MDS/AML | 52 | - | - | - |

| MDS Subgroup | 34 | 62% | 47% | 12.1 months | |

| AML Subgroup | 18 | 33% | 17% | 10.4 months | |

| Combined US + GFM Analysis [10][13] | MDS/AML | 100 | 69% | 41% | 11.8 months |

Table 2: Efficacy in Other Clinical Settings

| Study / Setting | Patient Population | N | Key Endpoint | Result |

| Phase 3 vs. AZA alone (NCT03745716) [19] | MDS | 154 | CR Rate (this compound + AZA vs. AZA) | 33.3% vs. 22.4% (p=0.13) |

| Phase 1/2 with Venetoclax + AZA (NCT04214860) [20] | AML | 30 | CR Rate | 37% |

| Composite CR (CR + CRi) | 53% | |||

| Phase 2 Post-Transplant Maintenance [9] | MDS/AML | 33 | 1-Year Relapse-Free Survival | 60% |

| 1-Year Overall Survival | 79% | |||

| Median Overall Survival | 20.6 months |

Experimental Protocols: Clinical Trial Design

The clinical efficacy and mechanism of this compound have been evaluated in well-structured clinical trials. The following provides a generalized protocol based on the Phase Ib/II study (NCT03072043) of this compound in combination with azacitidine.[7][14][15][16]

-

Study Design: An open-label, multicenter, dose-escalation (Phase Ib) and dose-expansion (Phase II) study.[8]

-

Patient Population: Adult patients with confirmed TP53-mutant myelodysplastic syndromes (MDS) or acute myeloid leukemia (AML) with 20-30% bone marrow blasts, who were treatment-naïve for hypomethylating agents.[14][15]

-

Treatment Regimen:

-

This compound: Administered as an intravenous infusion at the recommended Phase II dose of 4500 mg daily on days 1 through 4 of each cycle.[21]

-

Azacitidine: Administered at a standard dose of 75 mg/m² subcutaneously or intravenously for 7 days.[13]

-

Cycle Length: Treatment was administered in 28-day cycles.[13]

-

-

Primary and Secondary Endpoints:

-

Primary Endpoint: The primary objective of the Phase II portion was to determine the rate of Complete Remission (CR) according to the 2006 International Working Group (IWG) criteria.[7]

-

Secondary Endpoints: Key secondary endpoints included Overall Response Rate (ORR), duration of response, and Overall Survival (OS).[7]

-

-

Biomarker and Correlative Studies:

-

Molecular Response: Changes in TP53 variant allele frequency (VAF) were monitored using high-sensitivity next-generation sequencing (NGS) on bone marrow aspirates to assess molecular remission.[7] A complete molecular remission was often defined as a VAF below 5%.[7][14][15]

-

p53 Expression: Baseline and on-treatment bone marrow biopsies were assessed for p53 protein expression by immunohistochemistry (IHC) to correlate expression levels with clinical response.[7]

-

Conclusion

This compound represents a targeted therapeutic strategy for cancers with TP53 mutations, a patient population with historically poor outcomes. Its multifaceted mechanism of action, combining the direct reactivation of mutant p53's tumor suppressor functions with the induction of p53-independent cell death via oxidative stress and ferroptosis, provides a robust rationale for its anti-neoplastic activity.[5][10] Clinical data, particularly from Phase II studies in MDS and AML, have demonstrated high rates of clinical and molecular remission when this compound is combined with azacitidine.[7][18] While a pivotal Phase III trial in MDS did not meet its primary endpoint, the combination showed a trend towards improved complete remission.[19] Ongoing research and trials continue to explore its potential in various combinations and settings, underscoring its importance as a novel agent in the armamentarium against TP53-mutant cancers.[9][20]

References

- 1. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]

- 2. genomic-cancer-medicine.unimelb.edu.au [genomic-cancer-medicine.unimelb.edu.au]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term follow-up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aprea Therapeutics Presents Primary Analysis from Phase 2 Trial of this compound + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML at the 2021 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]

- 10. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aprea Therapeutics Announces Positive Results from Phase 2 Trial of this compound + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML - BioSpace [biospace.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. sohoinsider.com [sohoinsider.com]

- 14. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. ajmc.com [ajmc.com]

- 18. ascopubs.org [ascopubs.org]

- 19. targetedonc.com [targetedonc.com]

- 20. onclive.com [onclive.com]

- 21. First-in-Class this compound Plus Azacitidine for TP53-Mutant Myelodysplastic Syndromes - The ASCO Post [ascopost.com]

An In-depth Technical Guide to the APR-246 (Eprenetapopt) p53 Reactivation Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor suppressor protein p53 is a critical regulator of cellular growth, and its inactivation by mutation is a hallmark of over half of all human cancers. These mutations not only abrogate its tumor-suppressive functions but can also confer oncogenic properties, contributing to tumor progression and therapeutic resistance. APR-246 (eprenetapopt) is a first-in-class small molecule prodrug designed to reactivate mutant p53, thereby restoring its native tumor suppressor functions. This guide provides a detailed technical overview of APR-246's mechanism of action, from its chemical conversion to its downstream cellular effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: From Prodrug to p53 Reactivation

APR-246's therapeutic activity is initiated by its conversion to the electrophilic compound, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is the active biological agent that directly targets the p53 protein.

2.1 Covalent Modification of Mutant p53

MQ functions as a Michael acceptor, enabling it to form covalent adducts with thiol groups on cysteine residues within the p53 core domain.[3][4] Specificity for mutant p53 is achieved by targeting key cysteine residues, notably Cys124 and Cys277, which become accessible in the unfolded conformation characteristic of many p53 mutations.[1][2][5] This covalent binding induces a conformational change in the mutant p53 protein, effectively refolding it into a wild-type-like structure.[1][6] This restored conformation is thermodynamically stabilized, allowing the reactivated p53 to regain its critical DNA-binding and transcriptional activities.[3][7][8]

Downstream Cellular Consequences

The restoration of wild-type p53 function by APR-246 triggers a cascade of downstream events that collectively suppress tumor growth.

3.1 Transcriptional Activation and Cell Fate Determination

Reactivated p53 translocates to the nucleus, where it binds to p53 response elements in the regulatory regions of its target genes.[9] This leads to the transcriptional activation of genes involved in:

-

Apoptosis: Upregulation of pro-apoptotic proteins such as PUMA, Noxa, and BAX leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, culminating in programmed cell death.[6][10]

-

Cell Cycle Arrest: Increased expression of p21 (CDKN1A) inhibits cyclin-dependent kinases, leading to cell cycle arrest, primarily at the G1/S checkpoint, preventing the proliferation of damaged cells.[1]

3.2 p53-Independent Effects on Redox Homeostasis

Beyond p53 reactivation, APR-246 and its active form MQ exert significant effects on the cellular redox balance, contributing to its anticancer activity.[11]

-

Glutathione (B108866) (GSH) Depletion: MQ directly conjugates with glutathione, the cell's primary non-enzymatic antioxidant, leading to its depletion.[4][12][13] This disrupts the cellular redox state and sensitizes cancer cells to oxidative stress.

-

Thioredoxin Reductase (TrxR1) Inhibition: MQ also inhibits TrxR1, a key enzyme in the thioredoxin antioxidant system.[4][11] This inhibition can convert TrxR1 into an NADPH oxidase, further increasing reactive oxygen species (ROS) production.[11]

-

Induction of Ferroptosis: The combination of GSH depletion and increased ROS can trigger ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[14][15][16] This provides a p53-independent mechanism for killing cancer cells.[14][17]

Quantitative Data Summary

The efficacy of APR-246 has been evaluated in numerous preclinical and clinical settings.

Table 1: Preclinical Efficacy of APR-246 (IC50 Values)

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

|---|---|---|---|---|

| TE8 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 7.9 | [10] |

| TE4 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 9.9 | [10] |

| TE1 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 10.5 | [10] |

| TE10 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 11.7 | [10] |

| TE5 | Esophageal Squamous Cell Carcinoma | Frameshift Mutation | 14.3 | [10] |

| Various | Neuroblastoma, Lymphoma, ALL | Not specified | Highly Responsive |[18] |

Note: IC50 values can vary based on assay conditions and duration of exposure.

Table 2: Clinical Efficacy of this compound + Azacitidine in TP53-Mutant Myeloid Neoplasms

| Study Identifier | Disease | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) | Reference |

|---|---|---|---|---|---|---|

| NCT03072043 (Phase Ib/II) | MDS/AML | 55 | 71% | 44% | 10.8 months | [8][19] |

| MDS only | 40 | 73% | 50% | 10.4 months | [8][19] | |

| NCT03588078 (GFM Phase II) | MDS/AML | 52 | - | - | - | [20] |

| MDS only | 34 | 62% | 47% | 12.1 months | [20][21] | |

| AML only | 18 | 33% | 17% | 10.4-13.9 months* | [20][21] |

| Phase III (Front-line MDS) | MDS | 154 | Failed to meet primary endpoint of CR rate vs. azacitidine alone |[22][23] |

*OS for AML varied based on blast count.

Key Experimental Protocols

5.1 Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to verify direct binding of a ligand (MQ) to its target protein (p53) in a cellular environment, based on ligand-induced thermal stabilization.[24][25][26]

Protocol Outline:

-

Cell Treatment: Culture cells with the desired p53 mutation status. Treat experimental groups with APR-246 and control groups with vehicle (e.g., DMSO) for a specified duration (e.g., 2-6 hours).[25][27]

-

Heating Gradient: Harvest cells, lyse them, and aliquot the lysate. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.[25][26]

-

Separation: Centrifuge the heated samples at high speed (e.g., 18,000 x g) to pellet the aggregated proteins.[28]

-

Analysis: Collect the supernatant containing the soluble, non-aggregated proteins. Analyze the amount of soluble p53 at each temperature point using Western blotting.

-

Data Interpretation: Plot the percentage of soluble p53 against temperature. A shift in the melting curve to a higher temperature in the APR-246-treated group compared to the control indicates thermal stabilization and confirms direct target engagement.

5.2 Conformation-Specific Immunoprecipitation (IP)

This technique is used to demonstrate the conformational refolding of mutant p53 to a wild-type-like state following APR-246 treatment. It utilizes antibodies that specifically recognize either the mutant/unfolded conformation (e.g., PAb240) or the wild-type/folded conformation (e.g., PAb1620).[1][29][30]

Protocol Outline:

-

Cell Treatment & Lysis: Treat p53-mutant cells with APR-246 or vehicle. Harvest and prepare whole-cell lysates in a non-denaturing lysis buffer.[31]

-

Pre-clearing: Incubate the lysate with Protein A/G beads to reduce non-specific binding.[31]

-

Immunoprecipitation: Divide the pre-cleared lysate into two tubes. To one, add the wild-type conformation-specific antibody (PAb1620). To the other, add the mutant conformation-specific antibody (PAb240). Incubate overnight at 4°C.[29][30]

-

Capture: Add Protein A/G beads to each tube to capture the antibody-p53 complexes.

-

Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[28]

-

Elution & Analysis: Elute the captured proteins from the beads and analyze by Western blot using a pan-p53 antibody (e.g., DO-1).

-

Data Interpretation: An increase in the amount of p53 pulled down by the PAb1620 antibody and a corresponding decrease in the amount pulled down by PAb240 in APR-246-treated cells confirms a shift from a mutant to a wild-type-like conformation.[1]

5.3 Glutathione Depletion Assay

This assay quantifies the impact of APR-246 on cellular glutathione levels, a key aspect of its p53-independent mechanism.

Protocol Outline:

-

Cell Treatment: Treat cells with varying concentrations of APR-246 for a defined time period (e.g., 6-24 hours).

-

Cell Lysis: Harvest and lyse the cells.

-

GSH Measurement: Measure the total glutathione (GSH + GSSG) concentration in the cell lysates using a commercially available kit, often based on a glutathione reductase (GR) recycling enzymatic reaction.[13][32] In this reaction, GR reduces GSSG to GSH, which then reacts with a chromogen (like DTNB) to produce a colored or fluorescent product that can be measured spectrophotometrically.

-

Data Normalization: Normalize the glutathione concentration to the total protein concentration in each sample.

-

Data Interpretation: A dose-dependent decrease in total glutathione levels in APR-246-treated cells demonstrates the drug's impact on cellular redox homeostasis.[12][14]

Conclusion

APR-246 (this compound) represents a dual-action therapeutic strategy for cancers, particularly those harboring TP53 mutations. Its primary mechanism involves the covalent modification and conformational reactivation of mutant p53, restoring critical tumor suppressor functions like apoptosis and cell cycle arrest.[23] Concurrently, its p53-independent activities, including the depletion of glutathione and inhibition of the thioredoxin system, induce significant oxidative stress and can trigger ferroptosis.[11] This multifaceted mechanism provides a strong rationale for its clinical development, both as a monotherapy and in combination with other anticancer agents, to overcome therapeutic resistance and improve patient outcomes in high-risk malignancies.

References

- 1. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the glutaredoxin and thioredoxin systems and ribonucleotide reductase by mutant p53-targeting compound APR-246 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. APR-246 induces apoptosis and enhances chemo-sensitivity via activation of ROS and TAp73-Noxa signal in oesophageal squamous cell cancer with TP53 missense mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

- 12. Inhibiting the system xC−/glutathione axis selectively targets cancers with mutant-p53 accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. APR-246 induces early cell death by ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. openworks.mdanderson.org [openworks.mdanderson.org]

- 17. The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combining APR-246 and HDAC-Inhibitors: A Novel Targeted Treatment Option for Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ascopubs.org [ascopubs.org]

- 20. ascopubs.org [ascopubs.org]

- 21. onclive.com [onclive.com]

- 22. precisionmedicineonline.com [precisionmedicineonline.com]

- 23. Aprea Therapeutics Completes Full Enrollment of Phase 3 Clinical Trial in TP53 Mutant Myelodysplastic Syndromes (MDS) - BioSpace [biospace.com]

- 24. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. p53 Human Immunocapture Kit (ab154470) | Abcam [abcam.com]

- 29. researchgate.net [researchgate.net]

- 30. Cancer therapeutic approach based on conformational stabilization of mutant p53 protein by small peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 31. medicine.tulane.edu [medicine.tulane.edu]

- 32. A thiol‐bound drug reservoir enhances APR‐246‐induced mutant p53 tumor cell death - PMC [pmc.ncbi.nlm.nih.gov]

Eprenetapopt's Dual Assault on Cancer: Targeting Thioredoxin Reductase 1 and Mutant p53

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated significant promise in the treatment of hematological malignancies and solid tumors, particularly those harboring TP53 mutations. Its mechanism of action is multifaceted, extending beyond the well-documented restoration of mutant p53 function. A critical component of its anti-neoplastic activity lies in its ability to modulate the cellular redox balance through the direct inhibition of thioredoxin reductase 1 (TrxR1). This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies related to this compound's targeting of TrxR1, offering a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction: The Dual-Pronged Attack of this compound

This compound is a prodrug that spontaneously converts under physiological conditions to its active compound, methylene (B1212753) quinuclidinone (MQ).[1][2] MQ is a Michael acceptor that covalently binds to cysteine residues in proteins.[3] This reactivity allows MQ to exert a dual anti-cancer effect by targeting two key cellular vulnerabilities: the dysregulated p53 pathway and the cellular redox system.

Initially recognized for its ability to refold mutant p53 protein to a wild-type conformation and restore its tumor suppressor functions, it is now evident that this compound's efficacy is also significantly attributed to its p53-independent mechanisms.[2][4] A primary target in this regard is the selenoprotein thioredoxin reductase 1 (TrxR1), a critical enzyme in maintaining cellular redox homeostasis.[1][5]

The Thioredoxin System: A Key Regulator of Cellular Redox Balance

The thioredoxin system, comprising TrxR1, thioredoxin (Trx), and NADPH, is a central antioxidant system in mammalian cells. TrxR1 is a homodimeric flavoprotein that catalyzes the NADPH-dependent reduction of the active site disulfide in oxidized Trx. Reduced Trx, in turn, reduces oxidized cysteine residues on a variety of substrate proteins, thereby regulating numerous cellular processes, including DNA synthesis, cell proliferation, and apoptosis. Many cancer cells exhibit elevated levels of TrxR1, which helps them to cope with increased oxidative stress and contributes to drug resistance.[6] This dependency on the thioredoxin system makes TrxR1 an attractive target for anti-cancer therapy.

Mechanism of TrxR1 Inhibition by this compound

The active form of this compound, MQ, is a potent inhibitor of TrxR1.[1][5] The mechanism of inhibition involves the covalent modification of the selenocysteine (B57510) (Sec) residue within the C-terminal active site of TrxR1.[1] This irreversible binding converts TrxR1 from a reductase into an NADPH oxidase, leading to the generation of reactive oxygen species (ROS) rather than their detoxification.[2][5]

Quantitative Analysis of TrxR1 Inhibition

Studies have demonstrated a time- and concentration-dependent inhibition of TrxR1 by both pre-heated this compound (to facilitate conversion to MQ) and purified MQ.

| Inhibitor | Concentration (µM) | Incubation Time (min) | % TrxR1 Inhibition |

| Methylene Quinuclidinone (MQ) | 50 | 10 | Significant Inhibition |

| 1000 | 2 | ~100% | |

| Pre-heated this compound | 50 | 10 | Significant Inhibition |

| 1000 | 10 | ~100% | |

| Unheated this compound | 50 | 60 | No Detectable Effect |

| 1000 | 60 | < 40% | |

| Data derived from Peng X, et al. (2013).[6] |

Downstream Consequences of TrxR1 Inhibition

The inhibition of TrxR1 by this compound triggers a cascade of cellular events that contribute to its anti-tumor activity.

Increased Oxidative Stress and Induction of Apoptosis

The conversion of TrxR1 to an NADPH oxidase leads to a massive increase in intracellular ROS.[2] This surge in oxidative stress overwhelms the cellular antioxidant capacity, leading to damage of lipids, proteins, and DNA, ultimately triggering programmed cell death (apoptosis).[2]

Induction of Ferroptosis

Recent studies have highlighted the role of this compound in inducing ferroptosis, a form of iron-dependent, non-apoptotic cell death characterized by the accumulation of lipid peroxides.[7][8] this compound's inhibition of the thioredoxin system contributes to the depletion of glutathione (B108866) (GSH), a key antioxidant, which in turn sensitizes cells to ferroptosis.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-mediated TrxR1 Inhibition and Cell Death

Caption: this compound's dual mechanism of action targeting TrxR1 and mutant p53.

Experimental Workflow for Assessing TrxR1 Inhibition

Caption: Workflow for determining cellular TrxR1 activity after this compound treatment.

Detailed Experimental Protocols

Cellular Thioredoxin Reductase 1 (TrxR1) Activity Assay (DTNB Reduction Method)

This protocol is adapted from commercially available kits and published research.[3][9][10]

Objective: To measure the enzymatic activity of TrxR1 in cell lysates following treatment with this compound.

Principle: TrxR1 catalyzes the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by NADPH to 5-thio-2-nitrobenzoic acid (TNB²⁻), which is a yellow-colored compound that can be measured spectrophotometrically at 412 nm.

Materials:

-

Cancer cell line of interest

-

This compound (APR-246)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA)

-

NADPH solution (e.g., 10 mM in assay buffer)

-

DTNB solution (e.g., 10 mM in assay buffer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture vessels and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Harvest cells and wash with cold PBS. Lyse the cells in cold lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

Assay Reaction: In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with assay buffer.

-

Initiate Reaction: Add NADPH and DTNB to each well to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of TNB²⁻ formation (ΔA412/min). Normalize the activity to the protein concentration. The percentage of TrxR1 inhibition is calculated relative to the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).

Objective: To quantify the levels of intracellular ROS in response to this compound treatment.

Principle: H2DCFDA is a non-fluorescent compound that freely diffuses into cells. Inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (H2DCF), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

-

Cancer cell line of interest

-

This compound (APR-246)

-

H2DCFDA probe

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle control for the desired time.

-

Probe Loading: Remove the treatment media and wash the cells with PBS. Add H2DCFDA solution (e.g., 10 µM in PBS) to each well and incubate in the dark at 37°C for 30-60 minutes.

-

Measurement: After incubation, wash the cells with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm). Alternatively, cells can be harvested and analyzed by flow cytometry.

-

Data Analysis: The fluorescence intensity of the this compound-treated cells is compared to that of the vehicle-treated control to determine the fold-change in ROS levels.

Assessment of Lipid Peroxidation

This protocol describes the measurement of malondialdehyde (MDA), a product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.[11][12]

Objective: To assess the extent of lipid peroxidation in cells treated with this compound.

Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a colored MDA-TBA adduct, which can be measured spectrophotometrically.

Materials:

-

Cancer cell line of interest

-

This compound (APR-246)

-

Cell lysis buffer

-

TBA solution

-

Trichloroacetic acid (TCA)

-

Butylated hydroxytoluene (BHT)

-

MDA standard

-

Spectrophotometer

Procedure:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described previously.

-

Sample Preparation: Harvest and lyse the cells.

-

TBARS Reaction: Mix the cell lysate with TBA and TCA solution (often containing BHT to prevent further oxidation during the assay).

-

Incubation: Heat the mixture at 95°C for 60 minutes.

-

Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

-

Data Analysis: Quantify the MDA concentration using a standard curve generated with an MDA standard. Normalize the MDA levels to the protein concentration of the lysate.

Clinical Significance and Future Directions

The dual mechanism of action of this compound provides a strong rationale for its clinical development, particularly in cancers with both a high prevalence of TP53 mutations and an altered redox state. Clinical trials have shown promising results for this compound in combination with azacitidine in patients with TP53-mutant myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[13][14][15][16]

Table of Clinical Trial Data (this compound + Azacitidine in TP53-Mutant MDS/AML)

| Clinical Trial Phase | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Median Overall Survival (OS) | Reference |

| Phase 2 | MDS/AML | 69% | 41% | 11.8 months | Cluzeau et al. (2025)[13][14] |

| Phase 1b/2 | MDS/AML | 71% | 44% | 10.8 months | Sallman et al. (2021)[15][16] |

Future research should continue to explore the interplay between p53 reactivation and TrxR1 inhibition to identify biomarkers that can predict patient response to this compound. Furthermore, the induction of ferroptosis by this compound opens up new avenues for combination therapies with agents that target other components of the ferroptotic pathway. Understanding the full spectrum of this compound's molecular targets and downstream effects will be crucial for optimizing its clinical use and expanding its therapeutic potential.

References

- 1. APR-246/PRIMA-1MET inhibits thioredoxin reductase 1 and converts the enzyme to a dedicated NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioredoxin Reductase Assay Kit (Colorimetric) (ab83463) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]

- 6. APR-246/PRIMA-1MET inhibits thioredoxin reductase 1 and converts the enzyme to a dedicated NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound triggers ferroptosis, inhibits NFS1 cysteine desulfurase, and synergizes with serine and glycine dietary restriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Assays for the measurement of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Long-term follow-up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound (APR-246) and Azacitidine in TP53-Mutant Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the p53-Independent Mechanisms of Eprenetapopt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) has garnered significant attention in oncology for its primary mechanism of reactivating mutant p53, a critical tumor suppressor. However, a growing body of evidence reveals that this compound exerts potent anti-cancer effects through various p53-independent pathways. This technical guide provides an in-depth exploration of these mechanisms, offering a valuable resource for researchers and drug development professionals seeking to understand and leverage the full therapeutic potential of this promising agent. This guide details the core p53-independent effects of this compound, including the induction of ferroptosis, inhibition of thioredoxin reductase 1, disruption of iron-sulfur cluster biogenesis, and enhancement of tumor antigenicity. Each section is supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to facilitate a comprehensive understanding of this compound's multifaceted anti-neoplastic activity.

Core p53-Independent Mechanisms of Action

This compound's therapeutic reach extends beyond p53 reactivation, encompassing a range of cellular processes that are critical for cancer cell survival and proliferation. These p53-independent effects are primarily driven by the drug's active metabolite, methylene (B1212753) quinuclidinone (MQ), a Michael acceptor that reacts with thiol groups on various cellular proteins.

Induction of Ferroptosis through Glutathione (B108866) Depletion

A key p53-independent mechanism of this compound is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] this compound triggers this process by depleting the cellular antioxidant glutathione (GSH).[1][2] MQ directly conjugates with GSH, leading to its depletion and thereby impairing the function of glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides.[1] The resulting accumulation of lipid reactive oxygen species (ROS) leads to oxidative damage and, ultimately, ferroptotic cell death. This mechanism is effective even in cancer cells lacking functional p53.[1]

Quantitative Data:

| Cell Line | p53 Status | Treatment | Effect on Cell Viability | Citation |

| H1299 | p53-null | This compound | Cell death reversed by ferroptosis inhibitors (Ferrostatin-1, Ciclopirox olamine), but not by a pan-caspase inhibitor (zVAD-FMK). | [1] |

| FLO-1 | Mutant p53 | This compound | Cell death reversed by ferroptosis inhibitors (Ferrostatin-1, Ciclopirox olamine), but not by a pan-caspase inhibitor (zVAD-FMK). | [1] |

| Metabolite | Treatment | Change in Abundance | Citation |

| Reduced Glutathione (GSH) | This compound | Decreased | [1] |

| Oxidized Glutathione (GSSG) | This compound | No significant change | [1] |

| Acetyl-CoA | This compound | Decreased | [1] |

| NADH | This compound | Decreased | [1] |

Signaling Pathway:

Caption: this compound-induced ferroptosis pathway.

Inhibition of Thioredoxin Reductase 1 (TrxR1)

This compound also targets the selenoprotein thioredoxin reductase 1 (TrxR1), a key regulator of cellular redox balance, in a p53-independent manner.[3][4] Inhibition of TrxR1 disrupts the thioredoxin system, leading to an accumulation of intracellular ROS and subsequent oxidative stress.[2] This contributes to cell cycle arrest and apoptosis.

Signaling Pathway:

Caption: Inhibition of TrxR1 by this compound.

Inhibition of Iron-Sulfur Cluster Biogenesis

Recent studies have shown that this compound can inhibit iron-sulfur (Fe-S) cluster biogenesis by limiting the cysteine desulfurase activity of NFS1.[1] Fe-S clusters are essential cofactors for numerous proteins involved in critical cellular processes, including DNA replication and repair, metabolism, and ribosome biogenesis. By inhibiting NFS1, this compound potentiates ferroptosis and restricts cellular proliferation.[1]

Logical Relationship Diagram:

Caption: this compound's inhibition of NFS1.

Enhancement of Tumor Antigenicity

This compound and its active metabolite MQ can directly increase the immunogenicity of tumor cells, independent of p53 status.[5][6] This is achieved through the induction of immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. Key markers of ICD that are upregulated by this compound include the surface exposure of calreticulin (B1178941) (an "eat-me" signal for dendritic cells), and the release of high-mobility group box 1 (HMGB1) and ATP, which act as danger signals to attract and activate immune cells.[5][6] This enhanced antigenicity can improve the efficacy of immunotherapies.

Quantitative Data:

| Cell Line | p53 Status | Treatment | Effect on MHC Class I (H2Kb) Expression | Citation |

| B16F10 | Wild-type | MQ (10 µM) | Increased Mean Fluorescence Intensity | [5] |

| B16F10 | p53-null | MQ (10 µM) | Increased Mean Fluorescence Intensity | [5] |

Signaling Pathway:

References

- 1. ascopubs.org [ascopubs.org]

- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. life-science-alliance.org [life-science-alliance.org]

- 6. Automated Quantitative Analysis of p53, Cyclin D1, Ki67 and pERK Expression in Breast Carcinoma Does Not Differ from Expert Pathologist Scoring and Correlates with Clinico-Pathological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Eprenetapopt discovery and development timeline

An In-depth Technical Guide to the Discovery and Development of Eprenetapopt

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the discovery, mechanism of action, and clinical development timeline of this compound (formerly APR-246), a first-in-class p53 reactivator.

Discovery and Preclinical Development

This compound was discovered approximately two decades ago by Wiman and colleagues as a methylated derivative of the PRIMA-1 (p53-reactivation and induction of massive apoptosis) molecule.[1][2] Preclinical investigations revealed its potential as an anti-cancer agent with activity across a range of solid and hematological malignancies, including myelodysplastic syndromes (MDS), acute myeloid leukemia (AML), and ovarian cancer.[3][4][5][6]

Notably, preclinical studies demonstrated strong synergistic effects when this compound was combined with traditional chemotherapeutic agents, newer targeted therapies, and immune checkpoint inhibitors.[3][4][6][7]

Mechanism of Action

This compound is a prodrug that undergoes spontaneous conversion to its active form, methylene (B1212753) quinuclidinone (MQ).[1][2][8] The mechanism of action is multifaceted, involving both p53-dependent and -independent pathways.

2.1. p53-Dependent Pathway:

MQ acts as a Michael acceptor, covalently binding to specific cysteine residues within the core domain of mutant p53 protein.[2][8] This binding restores the wild-type conformation and function of the p53 tumor suppressor protein.[2][4] The reactivated p53 can then induce cell cycle arrest and apoptosis in cancer cells harboring TP53 mutations.[2]

2.2. p53-Independent Pathway:

This compound also exerts its anti-cancer effects through p53-independent mechanisms, primarily by inducing oxidative stress.[1][2] It achieves this by binding to and depleting glutathione (B108866) (GSH), a key cellular antioxidant, and by inhibiting the enzyme thioredoxin reductase 1 (TrxR1).[1][2] The resulting increase in reactive oxygen species (ROS) can lead to cell death via pathways such as ferroptosis.[2][9]

Clinical Development Timeline and Data

This compound has undergone extensive clinical evaluation, primarily in patients with hematological malignancies harboring TP53 mutations.

3.1. Phase 1/2 Clinical Trials:

Early-phase clinical trials established a favorable safety profile and demonstrated clinical activity for this compound in combination with other agents.[4][6][7]

| Trial Name/Identifier | Patient Population | Treatment Regimen | Key Efficacy Results | Reference |

| Phase 1/2 Study | 55 patients with TP53-mutant MDS, AML, and MDS/MPN | This compound + Azacitidine | Overall Response Rate (ORR): 71%Complete Remission (CR): 44%Median Overall Survival (OS): 10.8 months | [8][10] |

| French Phase 1b/II | TP53-mutant MDS and AML | This compound + Azacitidine | ORR (MDS): 75%CR (MDS): 57%Median OS: 12.1 months | |

| Phase 1/2 Trial | 30 evaluable patients with frontline TP53-mutant AML | This compound + Venetoclax + Azacitidine | CR: 37%Composite Response (CR + CRi): 53% | [4][10] |

3.2. Phase 2 Clinical Trials:

A notable Phase 2 trial evaluated this compound as maintenance therapy following allogeneic stem cell transplantation.

| Trial Name/Identifier | Patient Population | Treatment Regimen | Key Efficacy Results | Reference |

| Post-Transplant Maintenance | 33 patients with TP53-mutant MDS and AML | This compound + Azacitidine | 1-year Relapse-Free Survival (RFS): 60%Median RFS: 12.5 months1-year Overall Survival (OS): 79%Median OS: 20.6 months | [3][5] |

3.3. Phase 3 Clinical Trial:

A pivotal Phase 3 trial was conducted to evaluate this compound in frontline TP53-mutant MDS.

| Trial Name/Identifier | Patient Population | Treatment Regimen | Key Outcome | Reference |

| Pivotal Phase 3 | Frontline TP53-mutant MDS | This compound + Azacitidine vs. Azacitidine alone | Failed to meet the primary statistical endpoint of complete remission. | [3][5] |

3.4. Regulatory Designations:

This compound has received several key regulatory designations from the U.S. Food and Drug Administration (FDA) and the European Commission.

| Regulatory Agency | Designation | Indication | Reference |

| FDA | Breakthrough Therapy | Combination with Azacitidine for mutant TP53 MDS | [1] |

| FDA | Fast Track | Mutant TP53 Acute Myeloid Leukemia (AML) | [1][7] |

| FDA | Orphan Drug | Myelodysplastic Syndromes (MDS) | [4] |

| FDA | Orphan Drug | Acute Myeloid Leukemia (AML) | [4] |

| European Commission | Orphan Drug | Myelodysplastic Syndromes (MDS) | [4] |

| European Commission | Orphan Drug | Acute Myeloid Leukemia (AML) | [4] |

| European Commission | Orphan Drug | Ovarian Cancer |

Experimental Protocols

Detailed experimental protocols for the clinical trials cited are maintained by the respective study sponsors and are typically available through clinical trial registries such as ClinicalTrials.gov. The general methodologies employed in these trials are summarized below.

Key Methodologies:

-

Patient Selection: Enrollment was typically restricted to patients with confirmed TP53 mutations in their malignancies.

-

Treatment Administration: this compound was administered intravenously, often in combination with other agents like azacitidine or venetoclax, in cyclical regimens.

-

Efficacy Endpoints: Primary and secondary endpoints included complete remission (CR) rate, overall response rate (ORR), duration of response (DoR), relapse-free survival (RFS), and overall survival (OS).

-

Safety and Tolerability: Adverse events were monitored and graded according to standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE).

Future Directions

The development of next-generation p53 reactivators, such as the orally bioavailable APR-548, is underway.[3][4] A Phase 1 clinical trial for APR-548 was anticipated to commence in early 2021.[7] These next-generation compounds aim to improve upon the potency and delivery of p53-reactivating therapies.

References

- 1. Unravelling the multifaceted mechanisms of cancer cell death by mutant p53 targeting compound APR-246 (this compound) | Karolinska Institutet [news.ki.se]

- 2. This compound in the Post-Transplant Setting: Mechanisms and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aprea Therapeutics Presents Primary Analysis from Phase 2 Trial of this compound + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML at the 2021 American Society of Hematology (ASH) Annual Meeting | Aprea Therapeutics [ir.aprea.com]

- 4. Aprea Therapeutics Announces Phase 1/2 Trial of this compound + Venetoclax + Azacitidine in TP53 Mutant AML Meets Complete Remission Primary Efficacy Endpoint | Aprea Therapeutics [ir.aprea.com]

- 5. Aprea Therapeutics Presents Primary Analysis from Phase 2 Trial of this compound + Azacitidine for Post-Transplant Maintenance Therapy in TP53 Mutant MDS and AML at the 2021 American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]

- 6. Aprea Therapeutics Receives FDA Fast Track Designation for this compound in the Treatment of TP53 Mutant Acute Myeloid Leukemia (AML) - BioSpace [biospace.com]

- 7. targetedonc.com [targetedonc.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Long‐term follow‐up and combined Phase 2 results of this compound and azacitidine in patients with TP53 mutant MDS/AML - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancernetwork.com [cancernetwork.com]

Preclinical Evidence for Eprenetapopt in Myelodysplastic Syndromes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelodysplastic syndromes (MDS) are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a risk of progression to acute myeloid leukemia (AML). Mutations in the TP53 gene are present in a significant subset of MDS patients and are associated with a poor prognosis and resistance to standard therapies. Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated the ability to restore wild-type function to mutant p53 protein, thereby inducing apoptosis in cancer cells. This technical guide provides an in-depth overview of the preclinical evidence supporting the investigation of this compound in MDS, with a focus on its synergistic activity with the hypomethylating agent azacitidine.

Mechanism of Action

This compound is a prodrug that spontaneously converts to its active compound, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently binds to cysteine residues within the core domain of mutant p53 protein. This binding induces a conformational change in the mutant p53, restoring its wild-type tumor suppressor functions, including the induction of apoptosis and cell cycle arrest.

Beyond its p53-dependent activity, this compound has also been shown to exert anti-tumor effects through p53-independent mechanisms. These include the induction of oxidative stress through the depletion of glutathione (B108866) and the inhibition of thioredoxin reductase, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death.

Preclinical Efficacy in Myelodysplastic Syndromes

The preclinical rationale for combining this compound with azacitidine in TP53-mutant MDS has been validated through in vitro and in vivo studies, primarily utilizing the TP53-mutant (p.R248Q) MDS/AML cell line, SKM1.[1]

In Vitro Studies

Cell Viability and Apoptosis

The combination of this compound and azacitidine has been shown to have a synergistic effect on inducing apoptosis and inhibiting the proliferation of TP53-mutant MDS/AML cells.[1][2] In the SKM1 cell line, the combination of these two agents resulted in a significant increase in apoptotic cells compared to either agent alone.[1]

| Cell Line | Treatment | Observation | Reference |

| SKM1 (TP53 p.R248Q) | This compound + Azacitidine | Doubling of apoptotic cells vs. azacitidine alone | [1] |

| SKM1 (TP53 p.R248Q) | This compound + Azacitidine | Synergistic pro-apoptotic effect | [1] |

| Primary TP53-mutated MDS/AML patient cells | This compound + Azacitidine | Synergistic effect | [3] |

Cell Cycle Analysis

The combination therapy also demonstrated a profound impact on cell cycle progression in TP53-mutant cells. Treatment of SKM1 cells with this compound and azacitidine led to a significant cell cycle arrest in the G0/G1 phase.[1]

| Cell Line | Treatment | Observation | Reference |

| SKM1 (TP53 p.R248Q) | This compound + Azacitidine | 83% of cells undergoing cell cycle arrest in G0/G1 | [1] |

In Vivo Studies

The synergistic anti-tumor activity of this compound and azacitidine was confirmed in a xenotransplantation mouse model using the SKM1 cell line.[1] The combination therapy resulted in a pronounced and durable inhibition of disease progression.[1]

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Xenotransplantation model | SKM1 (TP53 p.R248Q) | This compound + Azacitidine | Pronounced and durable inhibition of disease progression | [1] |

Signaling Pathways and Molecular Mechanisms

The synergistic effect of this compound and azacitidine is mediated through the modulation of key cellular pathways. Transcriptomic analysis of SKM1 cells treated with the combination revealed a significant enrichment of genes induced by reactive oxygen species (ROS).[1]

References

- 1. To target the untargetable: elucidation of synergy of APR-246 and azacitidine in TP53 mutant myelodysplastic syndromes and acute myeloid leukemia | Haematologica [haematologica.org]

- 2. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synergistic effects of PRIMA-1Met (APR-246) and 5-azacitidine in TP53-mutated myelodysplastic syndromes and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Pronged Attack of Eprenetapopt on Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprenetapopt (APR-246) is a first-in-class small molecule under investigation for the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) harboring TP53 mutations. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data from key clinical trials and detailed experimental protocols. The document elucidates the dual functionality of this compound: the reactivation of mutant p53 protein and the induction of programmed cell death through apoptosis and ferroptosis, independent of p53 status. This is achieved through the generation of reactive oxygen species (ROS) and depletion of glutathione (B108866) (GSH). Experimental workflows and signaling pathways are visualized to provide a clear understanding of the scientific basis for this compound's therapeutic potential in AML.

Introduction

Acute myeloid leukemia (AML) is a heterogeneous hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Mutations in the TP53 tumor suppressor gene are present in a significant subset of AML patients and are associated with a particularly poor prognosis and resistance to conventional therapies. This compound has emerged as a promising therapeutic agent for this patient population. It is a prodrug that spontaneously converts to its active form, methylene (B1212753) quinuclidinone (MQ), a Michael acceptor that covalently binds to cysteine residues in mutant p53, restoring its wild-type conformation and tumor-suppressive functions.[1] Furthermore, this compound exhibits a p53-independent mechanism of action by inducing oxidative stress and ferroptosis, a form of iron-dependent programmed cell death.[2] This guide will delve into the intricate molecular mechanisms, present key clinical data, and provide detailed experimental methodologies to facilitate further research and development in this area.

Mechanism of Action

This compound's anti-leukemic effect is primarily attributed to two interconnected mechanisms:

Reactivation of Mutant p53

Mutations in the TP53 gene often lead to the production of a misfolded and dysfunctional p53 protein. This compound's active metabolite, MQ, covalently modifies cysteine residues within the core domain of mutant p53.[3] This modification thermodynamically stabilizes the protein, promoting a conformational shift towards the wild-type state.[1] The restored p53 protein can then translocate to the nucleus, bind to its target DNA sequences, and induce the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.[2][4] Key downstream targets of reactivated p53 include p21 (CDKN1A), PUMA (BBC3), and NOXA (PMAIP1).[5]

Induction of Oxidative Stress and Ferroptosis

Independently of its effects on p53, this compound induces significant oxidative stress within cancer cells.[5] This is achieved through two primary routes:

-

Glutathione (GSH) Depletion: MQ can directly bind to and deplete the cellular antioxidant glutathione.[6]

-

Inhibition of Thioredoxin Reductase (TrxR1): this compound can inhibit the activity of TrxR1, a key enzyme in the thioredoxin system that regulates cellular redox balance.[1]

The depletion of GSH and inhibition of TrxR1 lead to an accumulation of reactive oxygen species (ROS), particularly lipid ROS.[7] This unchecked lipid peroxidation damages cellular membranes and triggers ferroptosis, an iron-dependent form of programmed cell death.[2]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagram

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of this compound in combination with other agents in clinical trials involving patients with TP53-mutated AML and MDS.

Table 1: Efficacy of this compound in Combination with Azacitidine in TP53-mutated MDS and AML

| Clinical Trial | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | Median Overall Survival (OS) |

| NCT03072043 & NCT03588078 (Combined Analysis) [8] | HMA-naïve, higher-risk MDS and oligoblastic AML | 100 | 69% | 41% | 11.8 months |

| Phase 2 (GFM) [4] | Untreated high or very high-risk MDS and AML | 52 | MDS: 62%AML: 33% | MDS: 47%AML: 17% | MDS: 12.1 monthsAML: 10.4 months |

Table 2: Efficacy of this compound in Combination with Venetoclax and Azacitidine in TP53-mutated AML

| Clinical Trial | Patient Population | N | Overall Response Rate (ORR) | Complete Remission (CR) | CR + CR with incomplete hematologic recovery (CRi) |

| NCT04214860 (Phase 1/2) [9] | Front-line AML | 30 | - | 37% | 53% |

Table 3: Efficacy of Post-Transplant Maintenance with this compound and Azacitidine in TP53-mutated MDS and AML

| Clinical Trial | Patient Population | N | 1-Year Relapse-Free Survival (RFS) | Median RFS | 1-Year Overall Survival (OS) | Median OS |

| NCT03588078 (Maintenance arm) [10] | Post-allogeneic stem cell transplant | 33 | 58% | 12.1 months | 79% | 19.3 months |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on AML cells.

-

Materials:

-

AML cell lines or primary patient samples

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

-

-

Procedure:

-

Seed AML cells in a 96-well plate at a suitable density and allow them to adhere overnight if applicable.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate the cells for the desired treatment durations (e.g., 24, 48, 72 hours).

-

At the end of the treatment, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

-

Materials:

-

Treated and control AML cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures the accumulation of lipid ROS, a key feature of ferroptosis.

-

Materials:

-

Treated and control AML cells

-

C11-BODIPY 581/591 dye

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Treat cells with this compound for the desired duration.

-

In the last 30-60 minutes of treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM and incubate at 37°C.

-

Harvest the cells and wash them with PBS.

-

For flow cytometry, resuspend the cells in PBS and analyze immediately. The oxidized probe fluoresces green (FITC channel), and the reduced probe fluoresces red (PE-Texas Red channel).

-

For fluorescence microscopy, image the cells directly. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.

-

Western Blot for p53 Signaling Pathway

This protocol is for detecting the expression levels of key proteins in the p53 signaling pathway.

-

Materials:

-

Treated and control AML cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Primary antibodies (e.g., anti-p53, anti-phospho-p53, anti-p21, anti-PUMA, anti-NOXA, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate and imaging system

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Use β-actin as a loading control to normalize protein expression levels.

-

Conclusion

This compound represents a promising therapeutic strategy for AML, particularly for patients with TP53 mutations who have limited treatment options. Its dual mechanism of action, involving the reactivation of mutant p53 and the induction of ferroptosis, provides a multi-pronged attack on leukemic cells. The quantitative data from clinical trials demonstrate its potential to induce high response rates and improve survival outcomes. The detailed experimental protocols provided in this guide are intended to facilitate further research into the nuanced mechanisms of this compound and to aid in the development of novel combination therapies to enhance its anti-leukemic efficacy. Continued investigation into the intricate signaling pathways and resistance mechanisms will be crucial for optimizing the clinical application of this innovative therapeutic agent.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. sohoinsider.com [sohoinsider.com]

- 9. onclive.com [onclive.com]

- 10. researchgate.net [researchgate.net]

The Potential of Eprenetapopt in Solid Tumors with TP53 Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The TP53 gene, a critical tumor suppressor, is the most frequently mutated gene in human cancers, with mutations occurring in over 50% of all solid tumors. These mutations not only abrogate the tumor-suppressive functions of the p53 protein but can also confer oncogenic gain-of-function properties, leading to increased chemoresistance and poor patient prognosis. Eprenetapopt (APR-246) is a first-in-class small molecule that has emerged as a promising therapeutic agent capable of reactivating mutant p53 protein. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical and clinical data in solid tumors, and offers detailed experimental protocols for its evaluation.

Introduction: The Challenge of TP53 Mutations

The p53 protein, often termed the "guardian of the genome," plays a central role in maintaining cellular homeostasis by orchestrating responses to various cellular stresses, including DNA damage, oncogene activation, and hypoxia.[1][2] Upon activation, wild-type p53 induces cell cycle arrest, apoptosis, or senescence, thereby preventing the propagation of cells with genomic instability.[1] Missense mutations in the TP53 gene often lead to the expression of a full-length, but conformationally altered, p53 protein that has lost its tumor-suppressive DNA-binding capabilities.[3] The accumulation of these dysfunctional mutant p53 proteins is a hallmark of many cancers and represents a major unmet medical need.[1][2]

Mechanism of Action of this compound (APR-246)

This compound is a prodrug that is systemically converted to its active compound, methylene (B1212753) quinuclidinone (MQ).[4][5] MQ is a Michael acceptor that exerts a dual mechanism of action to induce cancer cell death.

p53-Dependent Pathway: Restoration of Wild-Type Conformation

The primary mechanism of this compound involves the covalent binding of MQ to cysteine residues within the core domain of the mutant p53 protein, particularly Cys124 and Cys277.[1] This interaction leads to the refolding of the mutant p53 protein, restoring its wild-type conformation and tumor-suppressive transcriptional activity.[1][4] Reactivated p53 can then upregulate its canonical target genes, such as CDKN1A (p21), BBC3 (PUMA), and PMAIP1 (Noxa), leading to cell cycle arrest and apoptosis in cancer cells.[6][7]

References

- 1. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mutant p53-Targeting Compound APR-246 Induces ROS-Modulating Genes in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. A thiol-bound drug reservoir enhances APR-246-induced mutant p53 tumor cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PRIMA-1Met/APR-246 induces apoptosis and tumor growth delay in small cell lung cancer expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openworks.mdanderson.org [openworks.mdanderson.org]

Unraveling the Molecular Interactions of Methylene Quinuclidinone (MQ), the Active Moiety of Eprenetapopt

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Eprenetapopt (APR-246) is a first-in-class small molecule that has demonstrated significant promise in clinical trials for the treatment of TP53-mutant myelodysplastic syndromes (MDS) and other hematological malignancies. Its therapeutic activity stems from its conversion to the active moiety, methylene (B1212753) quinuclidinone (MQ). MQ is a Michael acceptor that covalently modifies specific cysteine residues within mutant p53, leading to its conformational refolding and the restoration of its tumor-suppressive functions. Beyond its canonical role as a mutant p53 reactivator, MQ exhibits a multifaceted mechanism of action by engaging with key cellular components involved in redox homeostasis. This technical guide provides an in-depth exploration of the molecular targets of MQ, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Primary Molecular Target: Mutant p53

The principal molecular target of MQ is the mutant p53 protein. Missense mutations in the TP53 gene often lead to the unfolding and inactivation of the p53 protein, abolishing its ability to act as a transcription factor that governs cell cycle arrest and apoptosis. MQ covalently binds to specific cysteine residues within the core domain of mutant p53, facilitating its refolding into a wild-type-like conformation and restoring its DNA-binding and transcriptional activities.

Quantitative Analysis of MQ-p53 Binding

The covalent adduction of MQ to mutant p53 has been quantified using mass spectrometry. These studies have identified several key cysteine residues as targets for MQ.

| Target Protein | Mutant p53 Residues Targeted | Experimental Method | Key Findings |

| Mutant p53 (R175H, R273H) | Cys124, Cys277 | Mass Spectrometry | Dose-dependent increase in MQ adduction. At 200 µM MQ, two MQ adducts per p53 molecule were observed.[1][2] |

| Mutant p53 | Cys124, Cys229, Cys277 | Molecular Dynamics Simulations | Binding of MQ to Cys124 alters the interaction of mutant p53 with DNA, restoring wild-type-like binding. |

Secondary Molecular Targets: Modulators of Cellular Redox Balance

MQ's anticancer activity is not solely dependent on p53 reactivation. It also exerts significant effects by modulating the cellular redox state through direct interaction with key enzymes and molecules involved in maintaining redox homeostasis.

Thioredoxin Reductase 1 (TrxR1)

TrxR1 is a critical selenoenzyme that plays a central role in cellular redox control. MQ has been identified as a potent inhibitor of TrxR1.[3][4]

Glutathione (B108866) (GSH)